Cas no 1566967-08-5 (3-(2-chlorophenyl)-3-fluoropropan-1-amine)

3-(2-chlorophenyl)-3-fluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chlorophenyl)-3-fluoropropan-1-amine
- EN300-1966941
- 1566967-08-5
-
- Inchi: 1S/C9H11ClFN/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9H,5-6,12H2
- InChI Key: COTSUGZAELIZHQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(CCN)F
Computed Properties
- Exact Mass: 187.0564052g/mol
- Monoisotopic Mass: 187.0564052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.1
3-(2-chlorophenyl)-3-fluoropropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966941-0.05g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1966941-0.1g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1966941-1.0g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1966941-5.0g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1966941-0.25g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1966941-10.0g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1966941-0.5g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1966941-1g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1966941-2.5g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1966941-5g |
3-(2-chlorophenyl)-3-fluoropropan-1-amine |
1566967-08-5 | 5g |
$3273.0 | 2023-09-16 |
3-(2-chlorophenyl)-3-fluoropropan-1-amine Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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S. Ahmed Chem. Commun., 2009, 6421-6423
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Additional information on 3-(2-chlorophenyl)-3-fluoropropan-1-amine
3-(2-chlorophenyl)-3-fluoropropan-1-amine
3-(2-chlorophenyl)-3-fluoropropan-1-amine, also known by its CAS number 1566967-08-5, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an amine group with a chloro-substituted phenyl ring and a fluorinated alkyl chain, making it a valuable building block for various chemical syntheses.
The synthesis of 3-(2-chlorophenyl)-3-fluoropropan-1-amine typically involves multi-step processes, including nucleophilic substitutions, Friedel-Crafts alkylation, and amine derivatization. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes, reducing the overall carbon footprint of its manufacturing process. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most promising applications of this compound lies in its potential as an intermediate in drug discovery. Its structure allows for easy functionalization, enabling the creation of bioactive molecules with tailored pharmacokinetic properties. For instance, studies have shown that derivatives of 3-(2-chlorophenyl)-3-fluoropropan-1-amine exhibit potent anti-inflammatory and antitumor activities, making them strong candidates for preclinical testing.
In the realm of agrochemicals, this compound has demonstrated efficacy as a precursor for herbicides and fungicides. Its ability to interact with specific enzyme targets in plant pathogens has been extensively studied, with recent research highlighting its role in inhibiting key metabolic pathways responsible for fungal growth.
From a materials science perspective, 3-(2-chlorophenyl)-3-fluoropropan-1-amine has been utilized in the development of advanced polymers and coatings. Its fluorinated moiety contributes to enhanced thermal stability and chemical resistance, properties that are highly desirable in high-performance materials used in aerospace and electronics industries.
The environmental impact of this compound has also been a focal point of recent studies. Researchers have investigated its biodegradability under various conditions, with findings indicating that it undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic ecosystems.
In conclusion, 3-(2-chlorophenyl)-3-fluoropropan-1-amine (CAS No: 1566967-08-5) stands out as a multifaceted compound with wide-ranging applications across diverse industries. Its structural versatility, combined with ongoing advancements in synthetic methodologies and application development, positions it as a key player in future chemical innovations.
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